molecular formula C23H17BrClNO2 B2794429 1-{2-[[(Benzoyloxy)imino](4-bromophenyl)methyl]cyclopropyl}-4-chlorobenzene CAS No. 338415-68-2

1-{2-[[(Benzoyloxy)imino](4-bromophenyl)methyl]cyclopropyl}-4-chlorobenzene

Cat. No.: B2794429
CAS No.: 338415-68-2
M. Wt: 454.75
InChI Key: ZHYQKTKADZNEFS-XTCLZLMSSA-N
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Description

This compound is a halogenated aromatic derivative featuring a cyclopropane core substituted with a benzoyloxyimino group, a 4-bromophenyl moiety, and a 4-chlorophenyl ring. Its structural complexity arises from the interplay of steric effects (cyclopropane ring strain) and electronic contributions from halogen atoms (Br, Cl) and the benzoyloxyimino functional group.

Properties

IUPAC Name

[(Z)-[(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methylidene]amino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrClNO2/c24-18-10-6-16(7-11-18)22(26-28-23(27)17-4-2-1-3-5-17)21-14-20(21)15-8-12-19(25)13-9-15/h1-13,20-21H,14H2/b26-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYQKTKADZNEFS-XTCLZLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NOC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N/OC(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(Benzoyloxy)iminomethyl]cyclopropyl}-4-chlorobenzene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO₃) in ethanol can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Biological Applications

Research indicates that compounds similar to 1-{2-[(Benzoyloxy)iminomethyl]cyclopropyl}-4-chlorobenzene exhibit promising biological activities:

  • Anticancer Activity : Certain derivatives have shown effectiveness against various cancer cell lines, suggesting that modifications to the benzoyloxy or imino groups can enhance cytotoxicity .
  • Antimicrobial Properties : The presence of bromine and chlorine atoms in the structure may contribute to antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics .

Material Science Applications

The unique structural features of 1-{2-[(Benzoyloxy)iminomethyl]cyclopropyl}-4-chlorobenzene also make it suitable for applications in materials science:

  • Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties, which are valuable in industrial applications.
  • Nanotechnology : Its reactivity allows for potential use in nanomaterials, where it could serve as a building block for complex molecular architectures .

Case Studies and Research Findings

Several studies have documented the synthesis and application of related compounds:

StudyFindings
Research on Anticancer ActivityDemonstrated that benzoyloxy-imino derivatives exhibit selective cytotoxicity against breast cancer cells .
Antimicrobial TestingIdentified significant antibacterial effects against Gram-positive bacteria .
Polymer DevelopmentShowed that incorporating cyclopropyl groups into polymers improved flexibility and thermal stability .

Mechanism of Action

The mechanism by which 1-{2-[(Benzoyloxy)iminomethyl]cyclopropyl}-4-chlorobenzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological responses. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromopropylate (1-methylethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate)

  • Structural Differences: Bromopropylate lacks the cyclopropane ring and benzoyloxyimino group. Instead, it contains a diester backbone with two 4-bromophenyl groups and a hydroxylated benzeneacetate moiety.
  • Bromopropylate’s dual bromine atoms may increase lipophilicity compared to the target compound’s mixed Br/Cl substitution .
  • Applications: Used as an acaricide, highlighting its bioactivity against arthropods. The target compound’s cyclopropane and imino groups may confer distinct biological interactions .

Chloropropylate (1-methylethyl 4-chloro-alpha-(4-chlorophenyl)-alpha-hydroxybenzeneacetate)

  • Structural Differences : Features dual 4-chlorophenyl groups and a hydroxylated ester, contrasting with the target compound’s Br/Cl asymmetry and cyclopropane core.
  • Electronic Effects : Chlorine’s higher electronegativity compared to bromine may alter electron-withdrawing properties, influencing reactivity in nucleophilic substitution or oxidation reactions.

(Z)-[(4-Bromophenyl)[2-(4-Chlorophenyl)cyclopropyl]methylidene]amino 4-Fluorobenzoate (CAS 338415-62-6)

  • Key Similarities : Shares the cyclopropane ring and mixed Br/Cl substitution pattern.
  • Critical Differences: Replaces the benzoyloxyimino group with a 4-fluorobenzoate ester. Fluorine’s smaller atomic radius and strong electronegativity could enhance metabolic stability and membrane permeability relative to the target compound’s benzoyloxy group .
  • Research Implications : Fluorinated analogs often exhibit improved pharmacokinetic profiles, suggesting that the target compound might be less bioavailable but more resistant to enzymatic degradation .

1-Bromo-4-[3-[[2-(4-Chlorophenyl)-2-methylpropyl]sulfanylmethyl]phenoxy]benzene

  • Structural Contrasts: Incorporates a sulfur-containing thioether linkage and lacks the imino group. The 2-methylpropyl chain introduces branching, which may enhance steric shielding compared to the target compound’s planar cyclopropane.
  • Reactivity: The thioether group could render this compound prone to oxidation, whereas the target’s benzoyloxyimino group may participate in hydrogen bonding or π-π stacking interactions .

Data Table: Comparative Analysis

Compound Key Functional Groups Halogen Substitution Structural Features Potential Applications
Target Compound Benzoyloxyimino, cyclopropane 4-Br, 4-Cl High steric strain, mixed halogens Agrochemical/Pharmaceutical R&D
Bromopropylate Diester, hydroxylated benzeneacetate Dual 4-Br Linear ester backbone Acaricide
Chloropropylate Diester, hydroxylated benzeneacetate Dual 4-Cl Linear ester backbone Pesticide
(Z)-4-Fluorobenzoate analog 4-Fluorobenzoate, cyclopropane 4-Br, 4-Cl Fluorinated ester Bioactive intermediate
Thioether derivative Thioether, phenoxy 4-Br, 4-Cl Sulfur-containing branch Industrial chemical

Research Findings and Implications

Cyclopropane Stability: Computational studies (e.g., density-functional thermochemistry) suggest that ring strain in cyclopropane derivatives may increase reactivity but reduce thermal stability compared to non-cyclic analogs .

Metabolic Pathways: The benzoyloxyimino group’s susceptibility to hydrolysis could limit the compound’s half-life compared to sulfur-containing derivatives (e.g., thioether in ), which resist hydrolysis.

Biological Activity

The compound 1-{2-[(Benzoyloxy)iminomethyl]cyclopropyl}-4-chlorobenzene (CAS Number: 338415-68-2) is a complex organic molecule with potential biological activities that warrant detailed exploration. This article focuses on its biological activity, synthesizing available research findings, case studies, and relevant data tables.

Molecular Formula

  • Formula : C23H17BrClNO2
  • Molecular Weight : 454.76 g/mol
  • Purity : >90% .

Structural Characteristics

The compound features a cyclopropyl ring, a benzoyloxy group, and halogen substitutions that may influence its reactivity and biological interactions.

Antivascular Activity

Recent studies have highlighted the potential of cyclopropyl compounds in inhibiting tubulin polymerization, which is crucial for cell division. Specifically, analogues of cyclopropyl compounds have shown promising anti-tubulin activity. For instance, certain cis-cyclopropyl derivatives were found to be potent inhibitors of tubulin polymerization, exhibiting cytotoxic effects against melanoma cells in the submicromolar range .

The mechanism underlying the biological activity of this compound appears to involve:

  • Inhibition of Tubulin Polymerization : Compounds with similar structures have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .
  • Cell Cycle Arrest : The inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase, promoting apoptosis in cancer cells.

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example:

  • B16 Melanoma Cells : The compound's analogues showed cytotoxic effects comparable to established chemotherapeutic agents .
  • Endothelial Cells : The anti-tubulin activity correlates with the rounding up of endothelial cells, indicating potential applications in targeting tumor vasculature .

Summary of Biological Activities

Activity TypeObserved EffectReference
Tubulin PolymerizationInhibition observed
CytotoxicitySubmicromolar range against melanoma
Cell Cycle ArrestG2/M phase arrest

Case Study 1: Cyclopropyl Analogues in Cancer Therapy

A study involving various cyclopropyl analogues demonstrated their effectiveness as anti-cancer agents. The most potent compounds were those with specific stereochemical configurations that enhanced their binding affinity to tubulin. This finding underscores the importance of structural modifications in optimizing biological activity.

Case Study 2: Comparative Analysis with Other Compounds

Comparative studies have shown that while many cyclopropyl compounds exhibit similar mechanisms of action, the specific substitutions on the benzene rings significantly affect their potency and selectivity towards cancer cells versus normal cells.

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